2-chloro-N-ethyl-N-(3-methylphenyl)benzamide
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Overview
Description
2-chloro-N-ethyl-N-(3-methylphenyl)benzamide is an organic compound with the molecular formula C16H16ClNO It is a member of the benzamide family, characterized by the presence of a benzene ring attached to an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-ethyl-N-(3-methylphenyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with N-ethyl-N-(3-methylphenyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the desired chemical transformation. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-ethyl-N-(3-methylphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the amide group can yield the corresponding amine.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Major Products
Substitution: Formation of N-ethyl-N-(3-methylphenyl)benzamide derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of N-ethyl-N-(3-methylphenyl)amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-ethyl-N-(3-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-ethyl-N-(3-methylphenyl)methylacetamide
- 3-chloro-N-(2-methylphenyl)benzamide
Uniqueness
2-chloro-N-ethyl-N-(3-methylphenyl)benzamide is unique due to its specific substitution pattern on the benzene ring and the presence of both chlorine and ethyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C16H16ClNO |
---|---|
Molecular Weight |
273.75 g/mol |
IUPAC Name |
2-chloro-N-ethyl-N-(3-methylphenyl)benzamide |
InChI |
InChI=1S/C16H16ClNO/c1-3-18(13-8-6-7-12(2)11-13)16(19)14-9-4-5-10-15(14)17/h4-11H,3H2,1-2H3 |
InChI Key |
YFBNVKAYRHEGFA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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